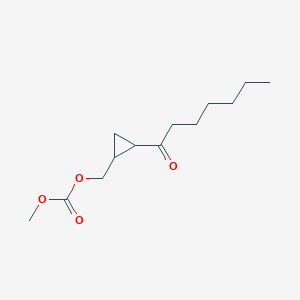
(2-Heptanoylcyclopropyl)methyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Heptanoylcyclopropyl)methyl methyl carbonate is an organic compound characterized by a cyclopropyl ring substituted with a heptanoyl group and a methyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptanoylcyclopropyl)methyl methyl carbonate typically involves multiple steps, starting with the preparation of the cyclopropyl ring. One common method is the cyclopropanation of an alkene using a carbenoid reagent. The heptanoyl group can be introduced via Friedel-Crafts acylation, where an acyl chloride reacts with the cyclopropyl ring in the presence of a Lewis acid catalyst. Finally, the methyl carbonate group can be added through a transesterification reaction involving methyl chloroformate and a suitable alcohol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for cyclopropanation and acylation steps, as well as the employment of more efficient catalysts and solvents to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
(2-Heptanoylcyclopropyl)methyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Heptanoylcyclopropyl)methyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Heptanoylcyclopropyl)methyl methyl carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Heptanoylcyclopropyl)methyl ethyl carbonate
- (2-Heptanoylcyclopropyl)methyl propyl carbonate
- (2-Heptanoylcyclopropyl)methyl butyl carbonate
Uniqueness
(2-Heptanoylcyclopropyl)methyl methyl carbonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with molecular targets .
Propiedades
Número CAS |
90075-12-0 |
|---|---|
Fórmula molecular |
C13H22O4 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
(2-heptanoylcyclopropyl)methyl methyl carbonate |
InChI |
InChI=1S/C13H22O4/c1-3-4-5-6-7-12(14)11-8-10(11)9-17-13(15)16-2/h10-11H,3-9H2,1-2H3 |
Clave InChI |
NNKZIKZDBJOQHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C1CC1COC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


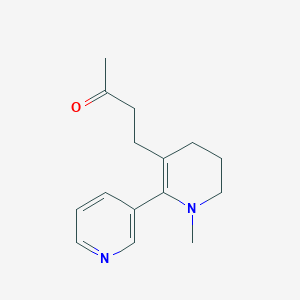

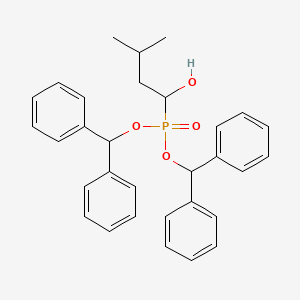
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)
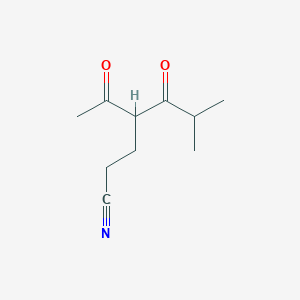

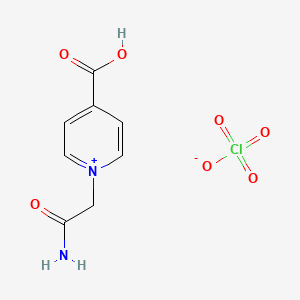
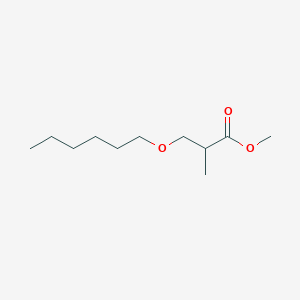
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
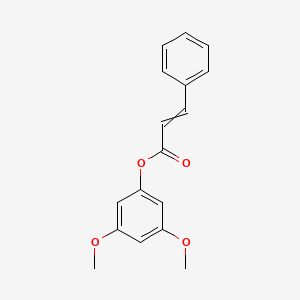
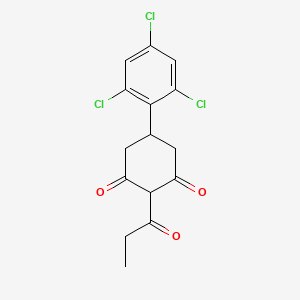
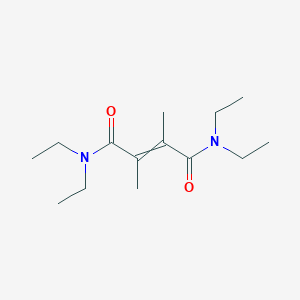
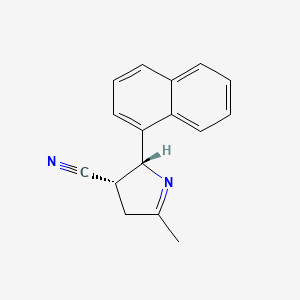
![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
